molecular formula C8H5BrN2O2 B6590119 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 1781798-92-2

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B6590119
CAS No.: 1781798-92-2
M. Wt: 241
InChI Key:
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Description

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyrrolo[3,2-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane. The reaction is carried out at room temperature for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Scientific Research Applications

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is not fully understood. its derivatives have been shown to inhibit certain enzymes and receptors, such as fibroblast growth factor receptors (FGFRs). The compound binds to the active site of these targets, blocking their activity and thereby exerting its biological effects. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Uniqueness

3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves the bromination of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid followed by a decarboxylation reaction.", "Starting Materials": [ "1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 2 hours.", "Step 4: Add sodium acetate to the solution and stir for 30 minutes.", "Step 5: Pour the solution into a separatory funnel and extract with hydrochloric acid and water.", "Step 6: Combine the organic layers and wash with sodium hydroxide and water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 8: Heat the residue at 200°C for 2 hours to effect decarboxylation.", "Step 9: Dissolve the resulting product in water and filter to obtain 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid." ] }

CAS No.

1781798-92-2

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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